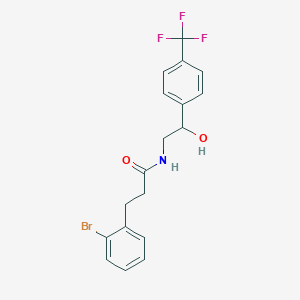

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide

Description

The compound 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide is a propanamide derivative featuring:

- A 2-bromophenyl group at the 3-position of the propanamide backbone.

- An N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl) substituent.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group may improve solubility and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrF3NO2/c19-15-4-2-1-3-12(15)7-10-17(25)23-11-16(24)13-5-8-14(9-6-13)18(20,21)22/h1-6,8-9,16,24H,7,10-11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKQKTGDRKNJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide typically involves the following steps:

-

Formation of the Bromophenyl Intermediate: : The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(2-bromophenyl)propanoyl chloride.

-

Hydroxyphenyl Intermediate Synthesis: : Separately, 4-(trifluoromethyl)phenyl ethanol is synthesized through the reduction of 4-(trifluoromethyl)benzaldehyde using a reducing agent like sodium borohydride.

-

Amide Bond Formation: : The final step involves the coupling of 3-(2-bromophenyl)propanoyl chloride with 4-(trifluoromethyl)phenyl ethanol in the presence of a base such as triethylamine to form the desired amide, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The bromophenyl group can undergo reduction to form a phenyl group using reducing agents such as palladium on carbon with hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Palladium on carbon with hydrogen gas.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of 3-(2-bromophenyl)-N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide.

Reduction: Formation of 3-phenyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.

Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with biological targets.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and trifluoromethyl groups are key to its binding affinity and specificity. The hydroxy group can form hydrogen bonds with target molecules, enhancing its binding strength.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Bromophenyl vs. Trifluoromethylphenyl

-

- Structure: 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(2-(trifluoromethyl)phenyl)propanamide.

- Key difference: Replaces the 2-bromophenyl with a 3-oxo-thiazine ring and uses a 2-trifluoromethylphenyl amide.

- Impact: The thiazine ring may enhance rigidity and receptor binding, while the trifluoromethyl group increases hydrophobicity .

- : Structure: 3-[(4-Bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. Key difference: Incorporates a sulfonyl group and 4-bromophenyl, differing from the target compound’s ortho-bromophenyl and hydroxyethyl group.

b) Hydroxyethyl vs. Non-Hydroxy Substituents

- Compound 1 (): Structure: 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide. Key difference: Lacks the 2-hydroxyethyl moiety, instead using a benzooxazine ring.

- : Structure: (R)-3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. Key difference: Features a nitro group and methyl-hydroxy substituent instead of the hydroxyethyl chain.

Pharmacological and Physicochemical Properties

*LogP values estimated using fragment-based methods.

- Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to non-hydroxy analogs (e.g., ) .

Key Research Findings and Implications

Trifluoromethyl Phenyl Motif : Widely used in antagonists () and agonists (), this group enhances receptor affinity due to its strong electron-withdrawing effects .

Hydroxy Group Impact : The hydroxyethyl chain in the target compound may improve pharmacokinetics by balancing lipophilicity and solubility, a critical factor absent in sulfonyl or nitro analogs .

Ortho vs. Para Substitution : The 2-bromophenyl group in the target compound could offer superior steric complementarity to receptor pockets compared to para-substituted derivatives (e.g., ) .

Biological Activity

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide, with CAS number 1788772-00-8, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C18H17BrF3NO2

- Molecular Weight : 416.2 g/mol

- Chemical Structure : The compound features a bromophenyl group and a trifluoromethyl-substituted phenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties. The presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) in its structure plays a crucial role in modulating its activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown IC50 values in the micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cell lines.

| Compound | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Similar Compound A | MCF-7 | 0.48 | |

| Similar Compound B | HCT-116 | 1.54 | |

| Doxorubicin | MCF-7 | 0.76 |

The anticancer mechanisms attributed to this compound may include:

- Induction of Apoptosis : Flow cytometry assays have indicated that related compounds induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties.

- Cell Cycle Arrest : Studies have shown that certain derivatives can arrest the cell cycle at the G1 phase, leading to reduced proliferation rates in tumor cells.

Case Studies

- MCF-7 Cell Line Study : In a study examining the effects of various substituted phenyl derivatives on MCF-7 cells, it was found that compounds with strong hydrophobic interactions with the estrogen receptor exhibited enhanced activity. This suggests that this compound could be optimized for better interaction with similar targets.

- Comparative Analysis : A comparative study showed that compounds structurally similar to this compound had IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, indicating promising anticancer potential.

Q & A

Q. What are optimized synthetic routes for 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide, and how can purity be validated?

Synthesis typically involves coupling 2-bromophenylpropanoic acid derivatives with a hydroxy-substituted trifluoromethylphenethylamine scaffold under peptide coupling conditions (e.g., EDCI/HOBt). Key steps include:

- Amide bond formation : Use of 3-(2-bromophenyl)propanoic acid activated with carbodiimide reagents (e.g., EDCI) and catalytic DMAP in anhydrous DCM .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

- Purity validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to ensure ≥95% purity. NMR (¹H, ¹³C, ¹⁹F) confirms structural integrity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Critical NMR strategies include:

- ¹H-NMR : Identify the hydroxy group (δ ~2.5–3.5 ppm, broad singlet) and ethylenic protons (δ ~3.8–4.2 ppm, split due to coupling with adjacent chiral centers).

- ¹⁹F-NMR : Confirm the trifluoromethyl group (δ ~-60 to -65 ppm, singlet) and absence of fluorinated impurities .

- 2D experiments (HSQC, HMBC) : Correlate protons to adjacent carbons, resolving overlapping signals (e.g., distinguishing bromophenyl vs. trifluoromethylphenyl environments) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Target engagement : Radioligand binding assays (e.g., competitive displacement using ³H-labeled ligands for androgen receptors or β2-adrenoceptors, given structural analogs in and ).

- Functional assays : cAMP accumulation (for β2-AR agonism/antagonism) or luciferase reporter gene assays (e.g., AR-dependent transcription) .

- Cytotoxicity : MTT assays in HEK293 or PC-3 cell lines to rule out nonspecific effects .

Advanced Research Questions

Q. What strategies mitigate discrepancies in pharmacological data across assay platforms?

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays).

- Metabolic stability : Assess liver microsomal degradation (e.g., human CYP3A4/5 activity) to rule out metabolite interference .

- Probe selection : Use isoform-specific ligands (e.g., β2-AR vs. β1-AR agonists) to confirm target specificity .

Q. How can computational modeling predict metabolite formation and toxicity?

- In silico tools : Use Schrödinger’s MetaSite or GLORYx to predict Phase I/II metabolites. Key sites include:

- Hydroxy group oxidation to ketones.

- Bromophenyl dehalogenation (rare, but monitor via LC-MS/MS).

- Toxicity prediction : Derek Nexus for structural alerts (e.g., mutagenicity of brominated byproducts) .

Q. What advanced chromatographic methods resolve co-eluting impurities?

- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm, 2.1 × 100 mm) with 0.1% formic acid in water/acetonitrile.

- Impurity profiling : Compare retention times and MS/MS fragments (e.g., m/z 452.1 [M+H]⁺ for parent vs. m/z 434.1 for dehydroxy impurity) .

Methodological Notes

- Contradictory data : If β2-AR agonist activity conflicts with AR antagonism (as in ), perform selectivity profiling across related receptors (e.g., β1-AR, AR mutants) .

- Synthetic scalability : Avoid THF/water mixtures for large-scale reactions due to trifluoromethyl group hydrolysis risks; prefer DMF/ethanol systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.